Product packaging for 2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol(Cat. No.:CAS No. 80854-13-3)

2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol

Cat. No.: B2456055
CAS No.: 80854-13-3
M. Wt: 219.11
InChI Key: GUHOWZVXOOXDNA-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol ( 80854-13-3) is an organic compound with the molecular formula C10H12Cl2O and a molecular weight of 219.11 g/mol . This chemical serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a dichlorophenyl group and a propanol chain, makes it a valuable precursor for the development of more complex molecules. Researchers can utilize this compound in exploring structure-activity relationships, particularly in medicinal chemistry projects where such scaffolds are of interest. Physical and chemical properties include a predicted density of 1.234 g/cm³ and a boiling point of approximately 285.4 °C . The compound has a flash point of 119.6 °C, which should be considered for safe handling and storage . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Cl2O B2456055 2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol CAS No. 80854-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHOWZVXOOXDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80854-13-3
Record name 2-(3,4-dichlorophenyl)-2-methylpropan-1-ol
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Synthetic Methodologies and Chemical Transformations of 2 3,4 Dichlorophenyl 2 Methylpropan 1 Ol

Advanced Synthetic Strategies for the Chemical Compound

The synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol, a tertiary neopentyl-like alcohol, can be approached through several advanced strategies. The most direct and common pathway involves the creation of a precursor, 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid or its corresponding ester, followed by a reduction step. The strategies for assembling the carbon skeleton of this precursor are diverse, leveraging fundamental reaction classes of organic synthesis.

Routes via Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide a foundational method for constructing the key C-C bonds in the precursor to the target alcohol. A plausible synthetic route begins with a nucleophile derived from (3,4-Dichlorophenyl)acetonitrile. This reaction sequence involves the alkylation of the α-carbon.

The synthesis can be initiated by treating (3,4-Dichlorophenyl)acetonitrile with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This step is repeated to introduce two methyl groups at the benzylic position, yielding 2-(3,4-Dichlorophenyl)-2-methylpropanenitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would furnish the crucial intermediate, 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid, which can then be reduced to the target alcohol.

Table 1: Proposed Nucleophilic Substitution Pathway

Step Starting Material Reagents Intermediate/Product Reaction Type
1 (3,4-Dichlorophenyl)acetonitrile 1. NaH 2. CH₃I 2-(3,4-Dichlorophenyl)propanenitrile Sₙ2 Alkylation
2 2-(3,4-Dichlorophenyl)propanenitrile 1. NaH 2. CH₃I 2-(3,4-Dichlorophenyl)-2-methylpropanenitrile Sₙ2 Alkylation
3 2-(3,4-Dichlorophenyl)-2-methylpropanenitrile H₃O⁺, Δ 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid Hydrolysis
4 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid LiAlH₄, Et₂O This compound Reduction

Methodologies Involving Organometallic Reagents (e.g., Grignard Chemistry)

Organometallic reagents, particularly Grignard reagents, offer a powerful alternative for forming the aryl-carbon bond. A viable strategy involves the use of a Grignard reagent derived from a dihalo-benzene, such as 3,4-Dichlorophenylmagnesium bromide, which is commercially available. sigmaaldrich.com

This organometallic nucleophile can react with an appropriate electrophile to construct the carbon framework. One potential route is the reaction of 3,4-Dichlorophenylmagnesium bromide with an epoxide, such as isobutylene (B52900) oxide (2,2-dimethyloxirane). The nucleophilic attack of the Grignard reagent on one of the epoxide's carbon atoms results in ring-opening, forming the desired carbon skeleton. A subsequent acidic workup protonates the resulting alkoxide to yield this compound directly.

Another Grignard-based approach involves the reaction of 3,4-Dichlorophenylmagnesium bromide with ethyl 2-methylpropanoate (B1197409) (ethyl isobutyrate). This reaction would be expected to proceed via a double addition mechanism. The first addition would form a ketone intermediate, which would then rapidly react with a second equivalent of the Grignard reagent. However, this pathway would lead to a tertiary alcohol with two 3,4-dichlorophenyl groups, not the target primary alcohol. A more controlled approach would be the reaction of the Grignard reagent with a different electrophile, such as diethyl carbonate, to form ethyl 3,4-dichlorobenzoate (B1239242), which could then be subjected to further reactions. A more direct route is the reaction of an isopropyl Grignard reagent with benzaldehyde, as demonstrated in the synthesis of the parent compound 2-methyl-1-phenyl-1-propanol. google.comnih.gov

Table 2: Proposed Grignard Reaction Pathway

Starting Materials Reagents Product Reaction Type
1-Bromo-3,4-dichlorobenzene + Mg Dry Ether or THF 3,4-Dichlorophenylmagnesium bromide Grignard Formation
3,4-Dichlorophenylmagnesium bromide + Isobutylene oxide 1. Dry Ether or THF 2. H₃O⁺ workup This compound Nucleophilic Addition / Ring-Opening

Transition-Metal Catalyzed Coupling Reactions for Aryl-Substituted Alcohol Synthesis

While specific examples for the synthesis of this compound using transition-metal catalysis are not prominently documented, the principles of modern coupling reactions suggest potential pathways. Reactions like the Suzuki or Negishi coupling could theoretically be employed to form the crucial aryl-carbon bond.

For instance, a Negishi coupling could involve the reaction of an organozinc reagent, such as (2-hydroxy-2-methylpropyl)zinc chloride, with 1-bromo-3,4-dichlorobenzene in the presence of a palladium or nickel catalyst. The organozinc reagent could be prepared from the corresponding chloro- or bromo-alcohol.

Alternatively, a palladium-catalyzed Heck-type reaction could be envisioned. A patent for the preparation of a related compound, 3-(4-chlorophenyl)-2-methylpropanol, utilizes a palladium-catalyzed reaction between an aryl halide and an allylic alcohol to form an unsaturated aldehyde, which is subsequently hydrogenated. orgsyn.orggoogle.com A similar strategy could potentially be adapted, starting with 3,4-dichlorobromobenzene and 2-methyl-2-propen-1-ol.

These transition-metal catalyzed methods, while powerful, are often more complex and costly than classical routes for this particular molecular structure and may not be the preferred industrial method.

Regio- and Stereoselective Synthetic Approaches

Regioselectivity is a critical consideration in the synthesis of this compound, ensuring the correct positioning of the two chlorine atoms on the phenyl ring. The synthesis must begin with a precursor that already has the 3,4-dichloro substitution pattern, such as 3,4-dichlorobenzaldehyde (B146584) or 1-bromo-3,4-dichlorobenzene. Any synthetic strategy that involves the chlorination of a benzene (B151609) ring would likely lead to a mixture of isomers that would require challenging purification steps.

The target molecule, this compound, is achiral as the C2 carbon is not a stereocenter. Therefore, stereoselective synthesis is not a requirement for its preparation.

Mechanistic Investigations of Formation Pathways

The final and most critical step in many synthetic routes to this compound is the reduction of a carbonyl or carboxyl group. Understanding the mechanism of this transformation is key to optimizing the reaction.

Elucidation of Reaction Mechanisms in Reduction Processes

The conversion of the precursor, 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid or its ethyl ester, to the target primary alcohol is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters or carboxylic acids. A patent describing the synthesis of the structurally similar 2-(4-ethoxyphenyl)-2-methylpropanol details the reduction of the corresponding ethyl ester using a combination of potassium borohydride and lithium chloride, which enhances the reactivity of the borohydride. google.com

The mechanism for the LiAlH₄ reduction of an ester, such as ethyl 2-(3,4-dichlorophenyl)-2-methylpropanoate, proceeds through two main stages:

Nucleophilic Acyl Substitution: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex ([AlH₄]⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the ethoxide (⁻OEt) leaving group to form an aldehyde, 2-(3,4-Dichlorophenyl)-2-methylpropanal.

Nucleophilic Addition: The aldehyde formed is more reactive towards nucleophilic attack than the starting ester. Therefore, it rapidly reacts with a second hydride ion from another LiAlH₄ molecule. This nucleophilic addition to the aldehyde's carbonyl group forms a new tetrahedral alkoxide intermediate.

Finally, an aqueous or acidic workup is performed to protonate the resulting aluminum alkoxide complex, liberating the final product, this compound. Due to the steric hindrance around the carbonyl group from the quaternary α-carbon, these reduction reactions may require elevated temperatures or longer reaction times to achieve complete conversion.

Table 3: List of Chemical Compounds

Compound Name
This compound
2-(3,4-Dichlorophenyl)-2-methylpropanoic acid
(3,4-Dichlorophenyl)acetonitrile
Sodium hydride
Lithium diisopropylamide (LDA)
Methyl iodide
Dimethyl sulfate
2-(3,4-Dichlorophenyl)-2-methylpropanenitrile
Lithium aluminum hydride (LiAlH₄)
3,4-Dichlorophenylmagnesium bromide
Isobutylene oxide (2,2-dimethyloxirane)
Ethyl 2-methylpropanoate (Ethyl isobutyrate)
Diethyl carbonate
Ethyl 3,4-dichlorobenzoate
2-methyl-1-phenyl-1-propanol
(2-hydroxy-2-methylpropyl)zinc chloride
1-Bromo-3,4-dichlorobenzene
3-(4-chlorophenyl)-2-methylpropanol
2-methyl-2-propen-1-ol
3,4-Dichlorobenzaldehyde
Sodium borohydride (NaBH₄)
2-(4-ethoxyphenyl)-2-methylpropanol
Potassium borohydride
Lithium chloride
Ethyl 2-(3,4-dichlorophenyl)-2-methylpropanoate

Intermediates and Transition States in Synthetic Routes

While no specific synthetic routes for this compound are documented, a plausible and common approach for the synthesis of tertiary alcohols of this nature involves the Grignard reaction. This method would likely utilize a Grignard reagent derived from a dichlorobenzene derivative and a suitable ketone.

A hypothetical synthetic pathway could involve the reaction of 3,4-dichlorophenylmagnesium bromide with methyl propanoate. The reaction would proceed through a nucleophilic acyl substitution mechanism. The Grignard reagent would add to the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate would eliminate the methoxide (B1231860) group to yield 1-(3,4-dichlorophenyl)propan-1-one. A second equivalent of the Grignard reagent would then add to this ketone, forming another tetrahedral intermediate, which upon acidic workup, would yield the desired tertiary alcohol, this compound.

The key intermediates in this proposed synthesis would be the tetrahedral intermediates formed during the two addition steps. The transition states would be the high-energy states leading to the formation of these intermediates. The stability of these intermediates and the energy of the transition states would be influenced by steric and electronic factors of the reactants.

Proposed Reactants Key Intermediate Reaction Type
3,4-Dichlorophenylmagnesium bromideTetrahedral intermediateGrignard Reaction
Methyl propanoate1-(3,4-dichlorophenyl)propan-1-oneNucleophilic Acyl Substitution/Addition

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound would be dictated by its primary alcohol functionality and the dichlorophenyl group.

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group in this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the primary alcohol to the corresponding aldehyde, 2-(3,4-Dichlorophenyl)-2-methylpropanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would lead to the formation of the carboxylic acid, 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid.

Dehydration Processes Leading to Unsaturated Derivatives

Acid-catalyzed dehydration of this compound would result in the formation of an alkene. The reaction proceeds via a carbocation intermediate. Protonation of the hydroxyl group would form a good leaving group (water), which then departs to generate a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon would yield the alkene, 1-(3,4-Dichlorophenyl)-2-methylprop-1-ene. The regioselectivity of the elimination would follow Zaitsev's rule, favoring the formation of the more substituted alkene.

Derivatization Strategies for Functional Group Interconversion

The primary alcohol functionality offers a versatile handle for various derivatization reactions. For instance, it can be converted to an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a strong base. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under acidic or basic conditions. The hydroxyl group can also be replaced by a halogen using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form the corresponding alkyl halide.

Reaction Type Reagent(s) Product
Mild OxidationPyridinium chlorochromate (PCC)2-(3,4-Dichlorophenyl)-2-methylpropanal
Strong OxidationPotassium permanganate (KMnO4)2-(3,4-Dichlorophenyl)-2-methylpropanoic acid
DehydrationAcid (e.g., H2SO4)1-(3,4-Dichlorophenyl)-2-methylprop-1-ene
EtherificationAlkyl halide, BaseAlkyl ether derivative
EsterificationCarboxylic acid/derivativeEster derivative
HalogenationThionyl chloride (SOCl2)2-Chloro-2-(3,4-dichlorophenyl)propane

Applications in Advanced Organic Synthesis as a Building Block

While no specific applications of this compound as a building block are documented, its structure suggests potential utility in the synthesis of more complex molecules.

Utility as a Key Intermediate in Complex Molecule Construction

The functional groups present in this compound and its derivatives could serve as strategic points for further molecular elaboration. The dichlorophenyl ring can participate in various cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds. The functionalized side chain, derived from the primary alcohol, could be modified to introduce other functionalities or to be incorporated into larger molecular frameworks. For example, the corresponding aldehyde or carboxylic acid could be used in condensation reactions to build more complex carbon skeletons. The presence of the dichlorophenyl moiety might also impart specific biological or material properties to the final target molecules.

Role in the Synthesis of Related Chemical Entities

The utility of this compound as a synthetic intermediate lies in the reactivity of its primary alcohol functional group. This group can be readily converted into other functionalities, making the compound a versatile building block for introducing the 2-(3,4-dichlorophenyl)-2-methylpropyl moiety into more complex molecules.

Plausible Synthetic Routes:

The construction of the this compound structure can be envisioned through well-established methods such as the Grignard reaction. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds. quora.com The reaction of a Grignard reagent with an aldehyde or ketone is a common pathway to produce secondary and tertiary alcohols, respectively. quora.com For a primary alcohol like the target compound, the reaction would typically involve a Grignard reagent and formaldehyde (B43269) or an epoxide.

Reaction TypeReactant 1Reactant 2Plausible Product
Grignard Reaction3,4-Dichlorophenylmagnesium bromide2,2-Dimethyloxirane (Isobutylene oxide)This compound
Grignard ReactionIsobutylmagnesium chloride3,4-DichlorobenzaldehydeThis compound

Key Chemical Transformations:

The primary alcohol group is the most reactive site for transformations. Standard protocols for the oxidation of primary alcohols or their conversion into halides are directly applicable. stackexchange.comlibretexts.org Mild oxidation would yield the corresponding aldehyde, while stronger conditions would produce a carboxylic acid. quora.comstackexchange.com Furthermore, the hydroxyl group can be substituted by halogens using common halogenating agents to form alkyl halides, which are themselves versatile synthetic intermediates. libretexts.orgyoutube.commasterorganicchemistry.com

TransformationReagent(s)ProductReference Principle
Oxidation to AldehydePyridinium chlorochromate (PCC)2-(3,4-Dichlorophenyl)-2-methylpropanal quora.comchegg.com
Oxidation to Carboxylic AcidPotassium dichromate (K₂Cr₂O₇), H₂SO₄2-(3,4-Dichlorophenyl)-2-methylpropanoic acid stackexchange.com
Conversion to Alkyl ChlorideThionyl chloride (SOCl₂)1-Chloro-2-(3,4-dichlorophenyl)-2-methylpropane libretexts.org
Conversion to Alkyl BromidePhosphorus tribromide (PBr₃)1-Bromo-2-(3,4-dichlorophenyl)-2-methylpropane organicchemistrytutor.com

Potential as a Synthetic Intermediate:

Although no specific industrial or widespread laboratory syntheses using this compound as a precursor are documented in publicly available literature, its derivatives represent potential building blocks. The aldehyde, carboxylic acid, and halide derivatives could be used to synthesize a variety of more complex molecules, including potential pharmacologically active compounds or materials with specific chemical properties. The transformations allow for chain extension, formation of esters and amides, or further nucleophilic substitution reactions.

Intermediate DerivativePotential Subsequent ReactionResulting Chemical Scaffold
2-(3,4-Dichlorophenyl)-2-methylpropanalWittig ReactionAlkenes
2-(3,4-Dichlorophenyl)-2-methylpropanoic acidAmide Coupling (e.g., with an amine)Amides
2-(3,4-Dichlorophenyl)-2-methylpropanoic acidEsterification (e.g., with an alcohol)Esters
1-Chloro-2-(3,4-dichlorophenyl)-2-methylpropaneNucleophilic Substitution (e.g., with sodium azide)Azides, leading to Amines

Computational and Theoretical Chemistry Studies of 2 3,4 Dichlorophenyl 2 Methylpropan 1 Ol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to understand the distribution of electrons within a molecule, which is fundamental to its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. diva-portal.orgmdpi.com A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. asianresassoc.orgresearchgate.net

For 2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to determine these properties. mdpi.com The HOMO would likely be localized on the electron-rich dichlorophenyl ring, while the LUMO might be distributed over the entire molecule, including the propanol (B110389) substituent.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Indicates the region of the molecule most likely to donate electrons in a reaction.
LUMO-1.2Represents the region most likely to accept electrons.
HOMO-LUMO Gap5.3A larger gap suggests higher kinetic stability and lower chemical reactivity.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. asianresassoc.orgdergipark.org.tr The MEP map displays regions of negative potential (typically colored red or orange), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show negative potential around the chlorine atoms and the oxygen atom of the hydroxyl group due to their high electronegativity. The hydrogen atom of the hydroxyl group and the aromatic protons would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Conformational Landscape and Energetics

Molecules are not static entities but can exist in various spatial arrangements or conformations due to rotation around single bonds. libretexts.org Conformational analysis aims to identify the most stable conformations and the energy barriers between them. lumenlearning.com

To explore the conformational landscape of this compound, computational methods such as potential energy surface (PES) scanning can be employed. cwu.edu This involves systematically rotating key dihedral angles, such as the one between the phenyl ring and the propanol side chain, and calculating the energy at each step. This process helps identify local and global energy minima, which correspond to stable conformers.

The energy differences between various conformations and the energy barriers for their interconversion determine the relative populations of these conformers at a given temperature. chemistrysteps.com For this compound, rotation around the C-C bond connecting the phenyl ring and the propanol group would lead to different rotational isomers (rotamers). The stability of these rotamers is influenced by steric hindrance between the bulky dichlorophenyl group and the methyl and hydroxyl groups on the adjacent carbon. lumenlearning.com

Interactive Data Table: Hypothetical Relative Energies of Rotational Isomers

RotamerDihedral Angle (°)Relative Energy (kcal/mol)Stability
Anti1800.0Most Stable
Gauche 1601.2Less Stable
Gauche 2-601.2Less Stable
Eclipsed (Transition State)05.0Least Stable

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. smu.edunih.gov By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. researchgate.net

For a molecule like this compound, computational studies could explore various potential reactions, such as oxidation of the alcohol group or substitution reactions on the aromatic ring. DFT calculations can be used to locate the transition state structures and calculate the activation energies for these reactions. mdpi.com This information helps in predicting the feasibility and outcome of a reaction under different conditions. For example, modeling the dehydration of this alcohol would involve identifying the transition state for the elimination of a water molecule and calculating the energy barrier for this process.

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for mapping out the potential reaction pathways of a molecule, identifying intermediates, and calculating the energy barriers associated with transition states. This is crucial for understanding reaction mechanisms and predicting the feasibility of synthetic routes.

For this compound, a common reaction to study would be its synthesis or degradation. For instance, the formation of this alcohol could involve the reaction of a Grignard reagent with a corresponding ketone. Theoretical chemists would use methods like Density Functional Theory (DFT) to model this process. The process would involve:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. This point represents the transition state.

Frequency Calculations: These are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Illustrative Data Table for a Hypothetical Reaction Pathway:

SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.00
Transition State 1 (TS1)+15.21
Intermediate-5.70
Transition State 2 (TS2)+10.11
Products-20.30

This table is illustrative and does not represent experimental data for this compound.

Theoretical Studies of Catalyzed Transformations

Many organic reactions are facilitated by catalysts, and computational chemistry is instrumental in understanding how these catalysts function. For a molecule like this compound, one might investigate a catalyzed oxidation or dehydration reaction.

Theoretical studies of catalyzed transformations typically involve:

Modeling the Catalyst-Substrate Complex: The initial step is to model the interaction between the catalyst and the substrate, in this case, this compound. This involves optimizing the geometry of the complex.

Mapping the Catalytic Cycle: The entire catalytic cycle is mapped out, including all intermediates and transition states. This provides a detailed mechanistic picture of how the catalyst lowers the activation energy of the reaction.

Investigating Catalyst Selectivity: If multiple products are possible, computational methods can be used to predict the selectivity of the catalyst by comparing the activation energies of the pathways leading to different products.

For example, a study on the palladium-catalyzed cross-coupling reaction of a related aryl chloride could be modeled to understand the oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Molecular Interactions and Spectroscopic Property Prediction

Computational methods are widely used to predict and interpret spectroscopic data, which are fundamental for molecular characterization.

Vibrational Spectra Simulations and Interpretation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations of these spectra can aid in the assignment of experimental bands and provide a deeper understanding of the molecular structure.

For this compound, a vibrational analysis using DFT would involve:

Geometry Optimization: The first step is to obtain the equilibrium geometry of the molecule.

Frequency Calculation: The vibrational frequencies and their corresponding IR intensities and Raman activities are then calculated.

Spectral Visualization: The calculated frequencies are often convoluted with a line-shape function (e.g., Lorentzian or Gaussian) to generate a theoretical spectrum that can be directly compared with an experimental one.

The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations, so a scaling factor is typically applied to improve the agreement.

Illustrative Data Table for Predicted Vibrational Frequencies:

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)
O-H stretch3650346850.2
C-H stretch (aromatic)3100294515.8
C-H stretch (aliphatic)2980283130.5
C=C stretch (aromatic)1600152025.1
C-O stretch105099880.7
C-Cl stretch75071365.4

This table is illustrative and does not represent experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. The prediction of NMR chemical shifts using computational methods can be a valuable tool for assigning signals in experimental spectra and for confirming molecular structures. nih.govnih.gov

The calculation of NMR chemical shifts for this compound would typically involve:

Geometry Optimization: A high-quality optimized geometry is essential for accurate NMR predictions.

GIAO Method: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic shielding tensors for each nucleus.

Chemical Shift Calculation: The chemical shifts are then calculated by referencing the isotropic shielding values to that of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Solvent effects can also be included in these calculations using continuum solvation models to better mimic experimental conditions.

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C-OH75.3
C (quaternary)45.1
CH₃28.9
C-Cl (aromatic)132.5
C-Cl (aromatic)130.8
C-H (aromatic)128.4
C-H (aromatic)126.2
C (ipso-aromatic)142.6

This table is illustrative and does not represent experimental data for this compound.

Environmental Dynamics and Analytical Detection of 2 3,4 Dichlorophenyl 2 Methylpropan 1 Ol

Environmental Fate and Transport Mechanisms

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For 2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol, this is governed by processes such as degradation, sorption to soil and sediment, and mobility in water.

Degradation Pathways in Environmental Compartments

The degradation of this compound is expected to occur through several biotic and abiotic pathways. The primary mechanisms are likely microbial degradation and, to a lesser extent, photolysis.

Microbial Degradation: This is often the principal pathway for the breakdown of chlorinated aromatic compounds in soil and aquatic systems. Microorganisms can metabolize the compound through various reactions. A plausible pathway involves the oxidation of the primary alcohol group to form an aldehyde and subsequently a carboxylic acid. The aromatic ring can be targeted through hydroxylation, followed by ring cleavage. Under anaerobic conditions, reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, may occur, although this is typically a slower process. The presence of the dichloro-substituted ring can make the compound recalcitrant to rapid biodegradation. researchgate.net

Photodegradation: Abiotic degradation through photolysis can occur when the compound is exposed to sunlight, particularly in surface waters. However, for many chlorinated aromatic compounds, this process is considered a minor dissipation route compared to microbial action, especially if the compound is incorporated into soil.

Persistence and Environmental Half-Life Considerations

The 3,4-dichlorophenyl moiety is known to confer significant stability. For instance, diuron (B1670789) can have a field half-life of around 90 days, and its metabolite 3,4-DCA is also known to be persistent in soil and water. nih.govnih.gov The persistence of this compound will be influenced by environmental conditions such as soil type, temperature, pH, oxygen availability, and the presence of adapted microbial communities.

Mobility and Distribution in Environmental Matrices

The mobility of a chemical in the environment determines its potential to move from the application site and contaminate water resources. This is largely governed by its water solubility and its tendency to adsorb to soil particles, a property measured by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

The structure of this compound suggests it has moderate hydrophobicity. The dichlorophenyl group is hydrophobic, while the alcohol group increases its polarity and water solubility. This balance implies that the compound will have a moderate tendency to adsorb to soil organic matter. researchgate.net Chemicals with high Koc values are less mobile and tend to remain in the soil, whereas those with low Koc values are more mobile and can leach into groundwater. researchgate.netnih.gov The mobility of this compound is expected to be moderate, posing a potential risk for transport into surface and groundwater, similar to other dichlorophenyl-containing pesticides and their metabolites. researchgate.netresearchgate.net

Table 1: Predicted Environmental Properties and Their Implications

PropertyPredicted CharacteristicImplication for Environmental Fate
Degradation Susceptible to slow microbial degradation; minor photolysis.Likely to be moderately to highly persistent in soil and aquatic environments.
Persistence (Half-life) Expected to be in the range of several weeks to months, by analogy to related compounds.Potential for accumulation with repeated environmental release.
Mobility (Koc) Moderate soil adsorption coefficient (Koc) predicted.Potential to leach into groundwater and move via runoff into surface waters.
Distribution Will partition between water, soil, and sediment. Low volatility expected.Primary compartments of concern are soil and aquatic systems. oecd.org

Advanced Analytical Methodologies for Trace Detection

Accurate detection and quantification of trace levels of this compound in complex environmental matrices like water and soil require sophisticated analytical techniques. Chromatography coupled with mass spectrometry is the gold standard for this purpose.

Chromatography-Mass Spectrometry Techniques (GC-MS, LC-MS, UPLC-MS/MS, HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile or semi-volatile compounds. nih.gov For this compound, direct analysis may be possible, but derivatization of the polar alcohol group (e.g., silylation) could improve its volatility and chromatographic peak shape. GC coupled with a mass spectrometer allows for the separation of the compound from other matrix components and its confident identification based on its mass spectrum. mdpi.comlongdom.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for polar, less volatile, and thermally labile compounds, making it highly suitable for this alcohol without the need for derivatization. edpsciences.orgresearchgate.net

UPLC-MS/MS: Ultra-performance liquid chromatography (UPLC) uses smaller column particles to achieve higher resolution and faster analysis times than traditional HPLC. microtrace.comchromatographyonline.com Coupling UPLC with tandem mass spectrometry (MS/MS), often using a triple quadrupole instrument, provides exceptional selectivity and sensitivity. This technique, operating in multiple reaction monitoring (MRM) mode, is capable of quantifying the target analyte at very low concentrations (ng/L or ppt (B1677978) levels) even in complex samples. oup.comwaters.com

High-Resolution Mass Spectrometry (HRMS): Instruments like time-of-flight (TOF) and Orbitrap provide high-resolution mass data, enabling the determination of a compound's elemental composition from its accurate mass. researchgate.net LC-HRMS is a powerful tool for both quantifying known contaminants and identifying unknown transformation products in environmental samples. nih.govchromatographyonline.com

Table 2: Comparison of Analytical Techniques for this compound

TechniquePrincipleSuitability for Target CompoundAdvantagesLimitations
GC-MS Separation based on volatility and polarity; detection by mass.Suitable, potentially with derivatization.Excellent for identifying compounds via spectral libraries.Derivatization may be required; not ideal for highly polar or thermally unstable compounds.
LC-MS/MS Separation based on polarity; highly selective mass detection.Highly suitable.High sensitivity and selectivity (MRM); no derivatization needed.Less universal spectral libraries compared to GC-MS.
UPLC-HRMS High-efficiency separation; high-accuracy mass detection.Highly suitable.Provides elemental composition for confident identification; enables non-target screening. nih.govHigher instrument cost; complex data processing.

Sample Preparation and Extraction Protocols for Environmental Matrices

Effective sample preparation is crucial to isolate the target analyte from interfering matrix components and concentrate it to a level detectable by the instrument.

For Water Samples:

Solid-Phase Extraction (SPE): This is the most common technique for extracting organic pollutants from water. A water sample is passed through a cartridge containing a solid sorbent (e.g., C18, polymeric). The analyte is retained on the sorbent, while salts and other interferences are washed away. The analyte is then eluted with a small volume of an organic solvent, achieving both cleanup and concentration. nih.govmdpi.combohrium.comresearchgate.net

For Soil and Sediment Samples:

Solvent Extraction: The initial step involves extracting the analyte from the solid matrix using an organic solvent or a mixture of solvents (e.g., acetone, hexane, ethyl acetate). researchgate.netnih.gov Techniques to enhance extraction efficiency include:

Ultrasonic Extraction: Uses high-frequency sound waves to facilitate solvent penetration into the soil matrix. chromatographyonline.com

Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to speed up the extraction process, reducing solvent consumption and time. thermofisher.comacs.org

Cleanup: The resulting extract is often "dirty" and requires a cleanup step to remove co-extracted matrix components like lipids and humic substances. This is commonly performed using SPE or column chromatography.

Table 3: Summary of Sample Preparation Protocols

MatrixExtraction TechniqueCleanup MethodKey Considerations
Water Solid-Phase Extraction (SPE) researchgate.netOften minimal cleanup needed after SPE.Choice of sorbent material is critical; sample pH may need adjustment.
Liquid-Liquid Extraction (LLE)May require additional cleanup.Can be labor-intensive and use large solvent volumes.
Soil/Sediment Accelerated Solvent Extraction (ASE) thermofisher.comSolid-Phase Extraction (SPE)Efficient and automated but requires specialized equipment.
Ultrasonic ExtractionSolid-Phase Extraction (SPE)Widely accessible and effective for many compounds.
Soxhlet ExtractionColumn ChromatographyTraditional, effective, but slow and solvent-intensive.

Addressing Matrix Effects in Quantitative Analysis

The quantitative analysis of pharmaceutical compounds like Sertraline and its metabolites in environmental samples is often complicated by matrix effects. Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix, such as humic acids, salts, and other organic matter present in wastewater or surface water. core.ac.uk This can lead to either ion suppression or enhancement, resulting in the underestimation or overestimation of the analyte's concentration. core.ac.uknih.gov

Several strategies are employed to mitigate matrix effects in the analysis of these compounds:

Advanced Sample Preparation: The primary goal of sample preparation is to remove interfering components from the sample matrix while efficiently extracting the target analytes. Solid-phase extraction (SPE) is a common technique used for the cleanup and pre-concentration of Sertraline and its metabolites from aqueous samples. core.ac.uk However, SPE can sometimes magnify matrix effects by co-concentrating interfering substances. core.ac.uk Other techniques like protein precipitation are used for biological samples such as serum or plasma. core.ac.uknih.gov

Choice of Ionization Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting trace levels of pharmaceuticals. nih.gov The choice of the ionization source can significantly influence the extent of matrix effects. Electrospray ionization (ESI) is widely used but can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI), which relies on gas-phase reactions. core.ac.uk

Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is the use of stable isotope-labeled internal standards (SIL-IS). These standards are chemically identical to the analyte but have a different mass. They co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during quantification.

Methodological Approaches: Simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly affect ionization. core.ac.uk Additionally, chromatographic separation can be optimized to separate the analyte of interest from the bulk of the matrix components.

A study on the analysis of several antidepressants in human serum using LC-MS/MS reported mean matrix effects ranging from 82% to 105% (± 20%), where values below 100% indicate ion suppression and values above indicate ion enhancement. nih.gov For Sertraline specifically, the matrix effect in serum was reported to be in the range of 71-89%. nih.gov

Table 1: Strategies to Mitigate Matrix Effects in the Analysis of Sertraline

StrategyDescriptionAdvantagesDisadvantages
Solid-Phase Extraction (SPE) A sample preparation technique that separates components of a mixture.Cleans up and pre-concentrates the sample.Can co-concentrate interferences, potentially magnifying matrix effects. core.ac.uk
Protein Precipitation Used for biological samples to remove proteins.Simple and fast.Non-selective, minimal cleanup of other matrix components. core.ac.uk
Dilution Reducing the concentration of the sample with a solvent.Simple and can reduce the concentration of interfering components.May decrease sensitivity below the limit of detection. core.ac.uk
Isotope-Labeled Standards Using a standard with the same properties as the analyte but a different mass.Highly effective in correcting for matrix effects and extraction losses.Can be expensive and are not available for all analytes.
Alternative Ionization Using different ionization techniques like APCI instead of ESI.APCI can be less susceptible to matrix effects than ESI. core.ac.ukMay not be suitable for all compounds.

Multidimensional Chromatography Approaches for Complex Sample Analysis

Environmental samples are inherently complex, containing thousands of chemical compounds. Single-dimension chromatography may not have sufficient peak capacity to separate all analytes from matrix interferences. Multidimensional chromatography, which involves coupling two or more independent separation columns, offers a powerful solution for analyzing complex samples.

While specific applications of multidimensional chromatography for this compound are not documented, the analysis of its parent compound, Sertraline, and its metabolites benefits from advanced chromatographic techniques. Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are commonly used for the separation of Sertraline and its degradation products. nih.govnih.gov These methods are often coupled with mass spectrometry (MS) for sensitive detection and identification. nih.govnih.gov

For instance, the separation of Sertraline from its degradation products formed under stress conditions (hydrolytic, oxidative, and photolytic) has been achieved using UPLC. nih.gov Similarly, Thin-Layer Chromatography (TLC) combined with densitometry has been developed to separate Sertraline from its degradation products. mdpi.com Gas chromatography (GC) is also used, particularly for official pharmacopoeia methods, to detect impurities in Sertraline hydrochloride. wjpsonline.com The separation of Sertraline's various stereoisomers, which can be challenging, has been successfully achieved using electrokinetic chromatography with cyclodextrins as chiral selectors. sigmaaldrich.com

These advanced separation techniques are crucial for accurately quantifying the parent compound and identifying its various transformation products in complex environmental matrices.

Degradation Pathways and Metabolite Identification

Sertraline is known to be relatively stable against hydrolysis but can be degraded by other biotic and abiotic processes in the environment. unito.itmdpi.com Understanding these degradation pathways is essential for assessing the environmental risk of the parent compound and its transformation products.

Microbial Degradation Processes and Associated Biotransformations

The microbial degradation of Sertraline in environments such as wastewater treatment plants (WWTPs) is considered to be a relevant, albeit often incomplete, removal process. Studies have shown that Sertraline is not readily biodegradable. unito.it In a simulated WWTP, the total decomposition of Sertraline was about 27% after 72 hours, with biodegradation contributing to 17.3% of this removal. mdpi.com

The primary metabolic pathway in humans is N-demethylation to form N-desmethylsertraline, which is less active than the parent compound. droracle.airesearchgate.net This process is also expected to occur in the environment through microbial action. Further biotransformation can lead to other metabolites. However, detailed studies identifying a wide range of specific microbial degradation products in environmental systems are limited. Research has indicated that Sertraline can negatively affect aquatic microbial communities, inhibiting the growth of algae and disturbing the balance of cyanobacteria species. nih.gov

Photolytic and Other Abiotic Degradation Mechanisms

Photodegradation is considered a major pathway for the removal of Sertraline from sunlit aquatic environments. unito.it Sertraline can undergo both direct photolysis (direct absorption of light) and indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals or singlet oxygen). csbsju.edu

The rate of photodegradation is influenced by several factors, including pH, the presence of photosensitizing substances (like nitrate (B79036) and humic acids found in natural waters), and water composition. researchgate.netresearchgate.net The photolytic half-life of Sertraline can vary significantly, from hours to days, depending on these conditions. unito.it For example, in ultrapure water, a half-life of 57 hours was observed, which decreased in wastewater treatment plant effluent, indicating the role of indirect photolysis. researchgate.net Another study found the half-life to be around 29 hours in lake water. csbsju.edu

Forced degradation studies, which expose the drug to harsh conditions like acid, base, oxidation, and light, help to identify potential degradation products. nih.govnih.gov Sertraline was found to be stable under hydrolytic (acidic, basic, neutral) and thermal conditions but degraded under oxidative and photolytic stress, forming several degradation products (DPs). nih.gov One degradation pathway involves dehydrogenation, demethylation, and hydrolysis to form a common degradation product, Sertraline ketone. researchgate.net

Table 2: Photodegradation Half-lives of Sertraline under Different Conditions

ConditionHalf-life (t½)Reference
Ultrapure Water (Artificial Solar Irradiation)57 hours researchgate.net
WWTP Effluent (Artificial Solar Irradiation)< 57 hours researchgate.net
East Gemini Lake Water (UV light)~29 hours csbsju.edu
Spiked Surface Water (Actual Sunlight)~1.4 days unito.it

Identification and Characterization of Environmental Metabolites

The identification of transformation products (TPs) is crucial for a complete environmental risk assessment, as these products can sometimes be more toxic or persistent than the parent compound. Various analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (e.g., UHPLC-Q-TOF/MS/MS), are used to identify and characterize these metabolites. nih.gov

Forced degradation studies have been instrumental in identifying potential environmental metabolites. Under oxidative and photolytic conditions, five major degradation products of Sertraline were identified. nih.gov These were isolated and their structures were confirmed using techniques like Nuclear Magnetic Resonance (NMR). nih.gov

The major human metabolite, N-desmethylsertraline, is also found in the environment and is often monitored alongside the parent compound. nih.govresearchgate.net This metabolite has been shown to have a high bioaccumulation factor in fish. nih.gov Other identified transformation products from photodegradation studies include compounds formed through hydroxylation, demethylation, and oxidation of the Sertraline molecule. unito.itresearchgate.net One study identified five transformation products, three of which were detected in Slovenian surface water samples. unito.it Another study identified a metabolite in urine as N-desmethyltrihydroxysertraline using TLC coupled with mass spectrometry. zsmu.edu.ua The formation of Sertraline ketone has also been proposed as a degradation product. researchgate.net

While a comprehensive list of all possible environmental metabolites is still an area of active research, these studies demonstrate that Sertraline transforms in the environment into a variety of products through different degradation pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3,4-dichlorophenyl)-2-methylpropan-1-ol with high yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 3,4-dichlorophenylmagnesium bromide with 2-methylpropanal under anhydrous conditions, followed by reduction (e.g., NaBH₄) to yield the alcohol. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and LC-MS are critical for verifying structural integrity and purity .

Q. How can researchers validate the structural configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, NOESY NMR can assess spatial proximity of protons, while computational tools (e.g., density functional theory) predict stable conformers. Compare experimental IR and UV-Vis spectra with simulated data for additional validation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Critical properties include solubility (polar aprotic solvents like DMF or DMSO), melting point (estimated via DSC), and logP (calculated via HPLC). These parameters guide solvent selection for reactions and biological assays. Density and boiling point data from analogs suggest handling under inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomeric forms. Perform high-resolution MS to confirm molecular mass, and use deuterated solvents to eliminate solvent-peak interference. Cross-validate with computational NMR predictors (e.g., ACD/Labs) and replicate experiments under standardized conditions .

Q. What strategies are effective in optimizing the regioselectivity of this compound in substitution reactions?

  • Methodological Answer : Employ directing groups (e.g., boronic esters) to enhance electrophilic aromatic substitution at the para position. Microwave-assisted synthesis can improve reaction kinetics and selectivity. Monitor intermediates via in-situ IR spectroscopy to adjust reaction parameters dynamically .

Q. How does the steric hindrance of the 2-methyl group influence the compound’s reactivity in catalytic transformations?

  • Methodological Answer : The methyl group reduces accessibility to the hydroxyl moiety, necessitating bulky catalysts (e.g., Grubbs-Hoveyda catalysts for olefin metathesis) or high-pressure conditions for esterification. Kinetic studies (e.g., Eyring plots) quantify activation barriers, while DFT modeling identifies transition-state geometries .

Q. What methodologies are recommended for assessing the biological activity of this compound in drug discovery?

  • Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) using purified targets (e.g., kinases). For toxicity profiling, use zebrafish embryos or human hepatocyte models. Structural analogs with known bioactivity (e.g., 4-amino-3-(3,4-dichlorophenyl)-1-butanol) provide mechanistic insights .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Methodological Answer : Implement continuous-flow reactors to enhance mixing and heat transfer. Optimize stoichiometry via Design of Experiments (DoE) and use scavenger resins to remove byproducts. Process analytical technology (PAT) tools, like inline FTIR, enable real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.